

Potential biological activities of 2-Hydroxy-2-phenylacetamide

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetamide

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An In-depth Technical Guide to the Potential Biological Activities of **2-Hydroxy-2-phenylacetamide** (Mandelamide)

Abstract

2-Hydroxy-2-phenylacetamide, also known as mandelamide, is a simple organic compound featuring a core phenylacetamide structure. While direct and extensive biological characterization of this specific molecule is limited in publicly accessible literature, its structural relationship to a wide array of pharmacologically active compounds warrants a thorough investigation into its potential therapeutic activities. This guide synthesizes information from structurally analogous molecules to build a scientifically-grounded framework for exploring the potential anticonvulsant, neuroprotective, and anti-inflammatory properties of **2-Hydroxy-2-phenylacetamide**. We provide detailed experimental workflows, step-by-step protocols for key validation assays, and propose potential mechanisms of action based on established data from related chemical entities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this and similar molecules.

Introduction to 2-Hydroxy-2-phenylacetamide

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents.^{[1][2]} **2-Hydroxy-2-phenylacetamide** (Mandelamide) is a primary amide derivative of mandelic acid. The introduction of a hydroxyl group at the alpha-position to the carbonyl group and the phenyl ring creates a chiral center,

suggesting that its stereoisomers could exhibit differential biological activities, a phenomenon observed in related compounds like 2-hydroxy-2-phenylbutyramide.[3]

Chemical Structure and Physicochemical Properties

The foundational characteristics of a compound are critical for planning its synthesis, formulation, and biological screening.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[4]
Molecular Weight	151.165 g/mol	[4]
CAS Number	4410-31-5	[4]
IUPAC Name	2-hydroxy-2-phenylacetamide	[5]
Melting Point	133-134 °C	[4]
Appearance	Fluffy off-white solid	[6]

Rationale for Investigation

The rationale for investigating **2-Hydroxy-2-phenylacetamide** is built upon the established activities of its structural neighbors:

- **Phenylacetamide Core:** Derivatives have demonstrated a wide range of activities, including anticonvulsant, antidepressant, and anti-inflammatory effects.[7][8][9] The parent compound, 2-phenylacetamide, has been shown to inhibit renal fibrosis by modulating the MAPK signaling pathway.[10]
- **Alpha-Hydroxy Amide Moiety:** This functional group is present in compounds with known anticonvulsant properties, such as (+/-)-2-hydroxy-2-phenylbutyramide.[3]

These precedents suggest that **2-Hydroxy-2-phenylacetamide** is a promising, yet underexplored, candidate for drug discovery.

Potential Anticonvulsant Activity

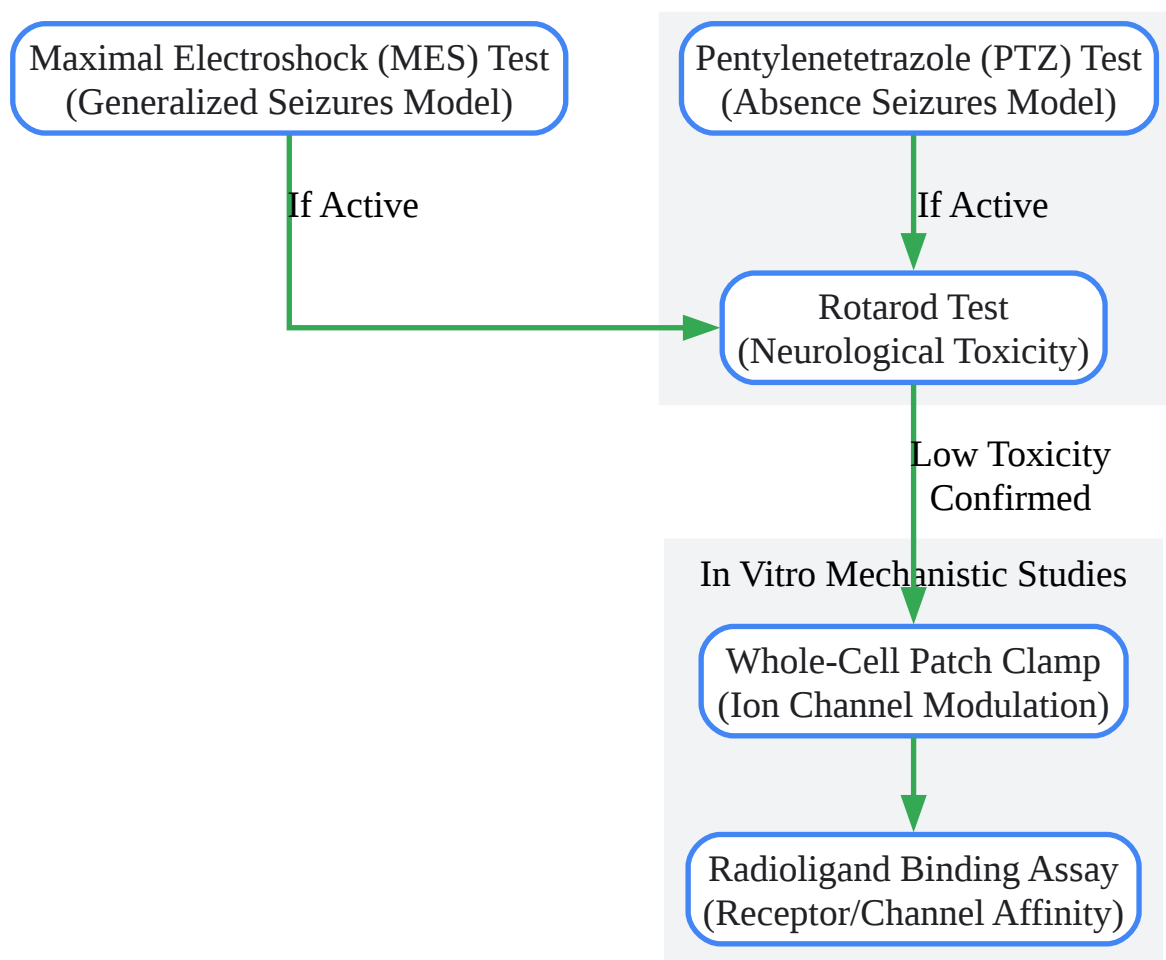
Epilepsy is a neurological disorder affecting millions globally, and the demand for novel, more effective antiepileptic drugs (AEDs) persists.^[11] The structural similarity of **2-Hydroxy-2-phenylacetamide** to known anticonvulsants makes this a primary area for investigation.

Proposed Mechanism of Action

Many established AEDs exert their effects by modulating ion channels. Specifically, voltage-sensitive sodium channels are a key target. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core phenylacetamide structure, have shown that the most potent compounds in this class act as moderate binders to neuronal voltage-sensitive sodium channels (site 2).^{[8][9]} Similarly, certain N-Mannich bases with anticonvulsant properties have been shown to inhibit both sodium and L-type calcium channels.^[12] Therefore, a plausible hypothesis is that **2-Hydroxy-2-phenylacetamide** may stabilize the inactive state of these channels, reducing neuronal hyperexcitability.

Experimental Workflow for Anticonvulsant Screening

A logical, tiered approach is essential for efficiently screening novel compounds for anticonvulsant activity. The workflow begins with high-throughput in vivo models to establish efficacy, followed by more detailed in vitro assays to elucidate the mechanism of action.



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Caption: Tiered workflow for identifying and characterizing novel anticonvulsant compounds.

Detailed Protocol: Maximal Electroshock (MES) Test in Rodents

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.^{[11][13]}

Objective: To determine the ability of **2-Hydroxy-2-phenylacetamide** to prevent the hind-limb tonic extension phase of a maximal electroshock-induced seizure.

Materials:

- Male ICR mice (18-25 g)
- **2-Hydroxy-2-phenylacetamide**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Standard AED (e.g., Phenytoin)
- Electroshock device with corneal electrodes
- Electrode solution (0.9% saline)

Procedure:

- **Animal Acclimatization:** Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight before dosing, with water ad libitum.
- **Compound Administration:** Administer **2-Hydroxy-2-phenylacetamide** intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Administer vehicle to the control group and the standard AED to the positive control group.
- **Peak Effect Time:** Conduct the test at the time of peak drug effect, which must be determined in preliminary studies (typically 30-60 minutes post-i.p. administration).
- **Electrode Application:** Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
- **Electroshock Delivery:** Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
- **Observation:** Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind-limb extension reflex. The seizure is characterized by a tonic phase where the hind limbs are extended 180° to the plane of the body.
- **Endpoint:** Protection is defined as the complete abolition of the tonic hind-limb extension.
- **Data Analysis:** Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Self-Validation: The inclusion of both vehicle and standard positive control groups is critical. The vehicle group should show a consistent seizure response, while the positive control group (e.g., phenytoin) should demonstrate a high level of protection, validating the integrity of the assay.[\[13\]](#)

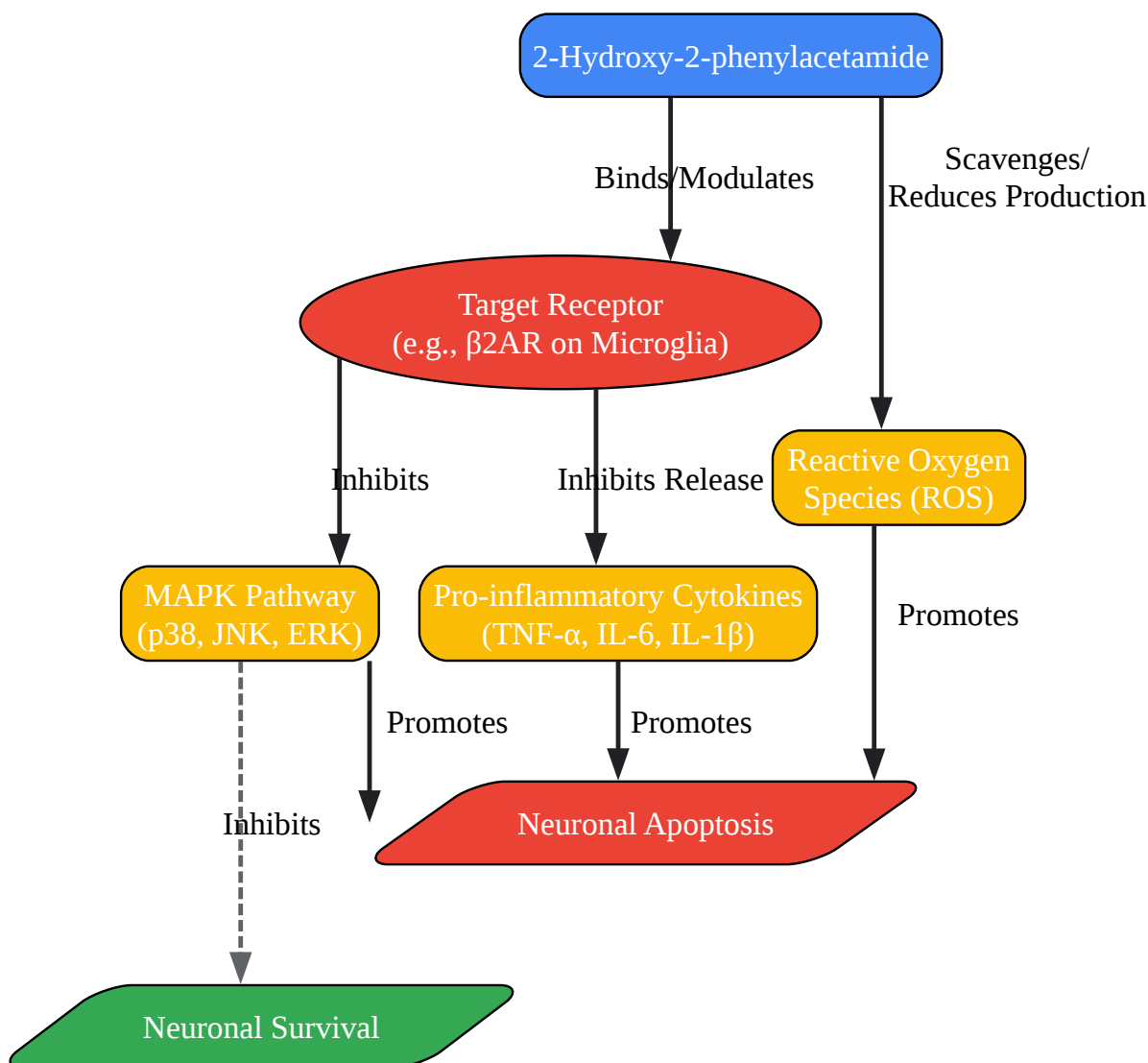
Potential Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal cells.[\[14\]](#) Compounds that can protect neurons from various insults are of significant therapeutic interest. Phenylacetamide derivatives have shown promise in this area.

Proposed Signaling Pathways

The neuroprotective effects of related compounds are often mediated through the modulation of key signaling cascades involved in cell survival, inflammation, and oxidative stress.

- **MAPK Pathway:** 2-phenylacetamide was found to inhibit renal fibrosis via the MAPK signaling pathway.[\[10\]](#) This pathway is also critically involved in neuronal apoptosis and survival.
- **Antioxidant Pathways:** Oxidative stress is a major contributor to neurodegeneration.[\[15\]](#) Phenylacetamide derivatives have been shown to protect neurons by mitigating oxidative damage.[\[14\]](#)
- **Neuroinflammation Modulation:** Phenylacetylglutamine, a gut-microbiota-derived metabolite of phenylalanine, exerts neuroprotective effects by binding to β 2-adrenergic receptors on microglia, inhibiting their pro-inflammatory polarization and subsequent release of cytokines like TNF- α and IL-6.[\[16\]](#)



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Caption: Potential neuroprotective signaling pathways modulated by **2-Hydroxy-2-phenylacetamide**.

Detailed Protocol: In Vitro Oxidative Stress-Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative toxin, such as 6-hydroxydopamine (6-OHDA), a model commonly used for

Parkinson's disease research.[14]

Objective: To quantify the neuroprotective effect of **2-Hydroxy-2-phenylacetamide** against 6-OHDA-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

- SH-SY5Y human neuroblastoma cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **2-Hydroxy-2-phenylacetamide**
- 6-hydroxydopamine (6-OHDA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- 96-well cell culture plates
- Plate reader (570 nm)

Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
- Pre-treatment: Treat the cells with various concentrations of **2-Hydroxy-2-phenylacetamide** (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a "vehicle control" group (cells treated with vehicle only) and a "toxin control" group (cells treated with vehicle that will later receive the toxin).
- Toxin Induction: Add 6-OHDA to all wells except the vehicle control group to a final concentration of 100 µM. Incubate for an additional 24 hours.
- Cell Viability Assessment (MTT Assay):

- Remove the culture medium from all wells.
- Add 100 μ L of fresh medium containing 0.5 mg/mL MTT to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Carefully remove the MTT solution.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Normalize the data by expressing the absorbance of all wells as a percentage of the vehicle control group (which represents 100% viability).
 - The toxin control group will show a significant reduction in viability.
 - The protective effect of the compound is demonstrated by an increase in cell viability compared to the toxin control group.

Trustworthiness: The assay's validity rests on appropriate controls. A dose-response curve for the 6-OHDA toxin should be established initially to determine an optimal concentration that induces ~50% cell death (IC_{50}). This ensures a sufficient window to observe potential protective effects.^[17]

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, from arthritis to neurodegeneration.^{[16][18]} The structural analog N-(2-hydroxyphenyl)acetamide has demonstrated potent anti-arthritic and anti-inflammatory activity by reducing pro-inflammatory cytokines.^[18]

Proposed Mechanism and Experimental Protocol

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. This can be effectively tested using an in vitro cell-based assay.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglia

Objective: To measure the effect of **2-Hydroxy-2-phenylacetamide** on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) from LPS-stimulated microglial cells.

Materials:

- BV-2 or primary microglial cells
- Lipopolysaccharide (LPS) from E. coli
- **2-Hydroxy-2-phenylacetamide**
- Cell culture medium and supplements
- Human or mouse TNF- α ELISA kit

Procedure:

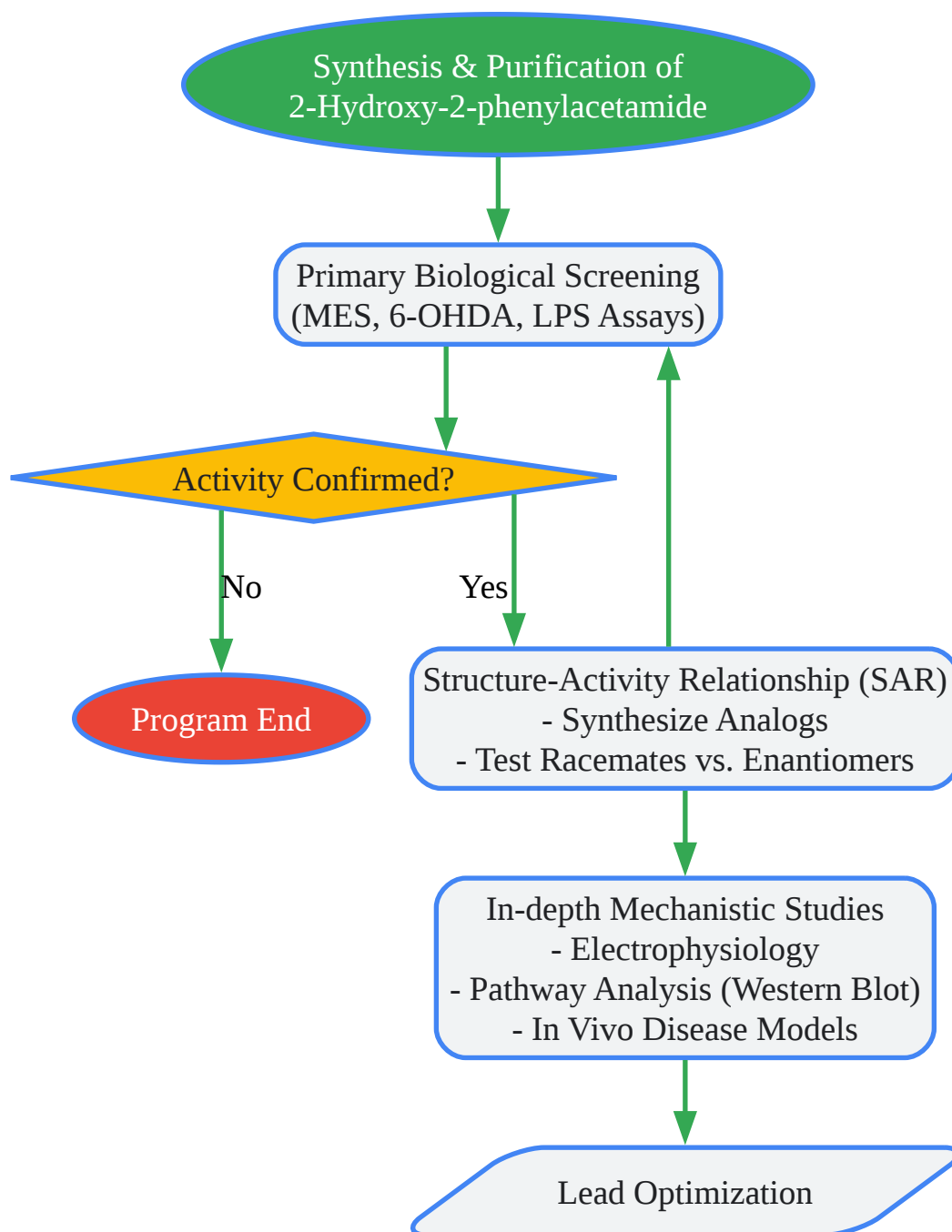
- Cell Culture: Plate microglial cells in a 24-well plate and grow to ~80% confluency.
- Pre-treatment: Pre-treat cells with varying concentrations of **2-Hydroxy-2-phenylacetamide** for 1-2 hours.
- Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
- Incubation: Incubate the cells for 24 hours to allow for cytokine production and release into the supernatant.
- Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
- Cytokine Quantification (ELISA):

- Perform the TNF- α ELISA according to the manufacturer's instructions.
- This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
- Data Analysis: Generate a standard curve using recombinant TNF- α . Use this curve to calculate the concentration of TNF- α in each sample. Compare the levels of TNF- α in the compound-treated groups to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.

Future Directions and Conclusion

The evidence compiled from structurally related compounds strongly suggests that **2-Hydroxy-2-phenylacetamide** is a molecule with significant therapeutic potential. Its simple structure makes it an attractive starting point for medicinal chemistry campaigns.

The logical next steps for a comprehensive research program are outlined below.



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Caption: A comprehensive workflow for the future development of **2-Hydroxy-2-phenylacetamide**.

In conclusion, while direct biological data on **2-Hydroxy-2-phenylacetamide** remains scarce, the compelling activities of its chemical relatives provide a strong rationale for its investigation as a potential anticonvulsant, neuroprotective, and anti-inflammatory agent. The experimental

protocols and mechanistic hypotheses detailed in this guide offer a robust framework for initiating such a research program, paving the way for the potential discovery of a novel therapeutic agent.

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